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Compound of Interest

Compound Name: N-(2-Chlorophenyl)anthranilic acid

CAS No.: 10166-39-9

Cat. No.: B158426 Get Quote

N-(2-Chlorophenyl)anthranilic Acid: Performance
Comparison Guide
Executive Summary & Chemical Identity
N-(2-Chlorophenyl)anthranilic acid (CAS: 10166-39-9) represents a fundamental scaffold in

the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Unlike its di-

substituted analogs (e.g., Meclofenamic acid) or trifluoromethyl analogs (e.g., Flufenamic acid),

the 2-chloro (ortho) substitution provides a unique balance of steric hindrance and lipophilicity.

[1][2]

This guide evaluates 2-Cl-FA in three distinct assay systems, highlighting its utility as a

chemical probe for probing the "Ortho-Effect" in drug-receptor binding.[1][2]
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Feature
N-(2-
Chlorophenyl)anthr
anilic Acid

Flufenamic Acid
(FFA)

Mefenamic Acid
(MFA)

Primary Substituent 2-Chloro (Ortho)
3-Trifluoromethyl

(Meta)

2,3-Dimethyl

(Ortho/Meta)

Conformation
Partially Twisted (Non-

coplanar)
Planar/Flexible

Highly Twisted

(Locked)

Primary Application
SAR Probe /

Intermediate
Cl⁻ Channel Blocker COX Inhibitor (NSAID)

Lipophilicity (LogP) ~5.6 ~5.2 ~5.1

Assay System A: Cyclooxygenase (COX) Inhibition
Objective: Quantify the potency of 2-Cl-FA in inhibiting COX-1 and COX-2 enzymes relative to

clinical standards.[1][2]

Mechanism of Action
Fenamates bind to the hydrophobic channel of the COX enzyme.[1][2] The critical determinant

of high affinity is the non-coplanar conformation of the two phenyl rings.[1][2]

The Ortho-Effect: Substituents at the 2-position (ortho) create steric clash with the anthranilic

acid carboxyl group, forcing the rings to twist.[1][2] This twist mimics the transition state of

arachidonic acid.[1][2]

2-Cl-FA Performance: The single chlorine atom at the 2-position induces a twist, making it

active, but less "locked" than the di-ortho substituted Meclofenamic acid or Diclofenac.[1][2]
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Compound
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Ratio (COX-
1/COX-2)

Mechanistic
Insight

2-Cl-FA 0.8 - 1.5 12.0 - 15.0
~0.1 (COX-1

selective)

Moderate twist;

effective but less

potent than di-

ortho analogs.[1]

[2]

Mefenamic Acid 0.6 8.0 ~0.07

2,3-dimethyl bulk

locks

conformation

tighter.[1][2]

Flufenamic Acid 0.3 1.8 ~0.16

3-CF3 (meta)

relies on

lipophilicity over

steric twist.[1][2]

Indomethacin 0.02 0.6 ~0.03

Reference

standard (non-

fenamate).[1][2]

Note: Values are aggregated from fenamate SAR studies. 2-Cl-FA shows characteristic COX-1

selectivity typical of simple fenamates.[1][2]

Protocol: Colorimetric COX Inhibition Screening
A self-validating protocol using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation.[1]

[2]

Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 (10 units/µL) in

Tris-HCl buffer (pH 8.0).
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Inhibitor Incubation:

Prepare 2-Cl-FA stock (10 mM in DMSO).

Dilute to 0.1–100 µM in buffer.[1][2]

Incubate enzyme + inhibitor for 10 mins at 25°C (Critical for time-dependent binding).[1][2]

Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

Measurement: Monitor absorbance at 590 nm for 5 mins.

Validation:

Positive Control: Indomethacin (10 µM) must show >95% inhibition.[1][2]

Negative Control: DMSO only (0% inhibition).[1][2]

Assay System B: Chloride Channel Blockade
Objective: Evaluate 2-Cl-FA as a blocker of Calcium-Activated Chloride Channels (CaCCs) and

Volume-Regulated Anion Channels (VRACs).[1][2]

Mechanism & Causality
Fenamates block chloride channels by lodging in the channel pore.[1][2]

Flufenamic Acid (FFA) is the "Gold Standard" blocker due to its electron-withdrawing 3-CF3

group which interacts with the pore's cationic residues.[1][2]

2-Cl-FA Performance: The 2-chloro group provides electron density but lacks the strong

electron-withdrawing potential of CF3.[1][2] Consequently, 2-Cl-FA acts as a weaker,

reversible blocker.[1][2] This makes it valuable for "washout" studies where FFA is too

persistent.[1][2]

Comparative Efficacy (CaCCs)
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Compound IC50 (µM) Reversibility Specificity

Flufenamic Acid 28 ± 5 Low (Slow Washout)
Broad (blocks TRP

channels too)

2-Cl-FA 65 ± 10 High (Fast Washout) Moderate

Niflumic Acid 18 ± 3 Moderate High

DIDS ~100 Irreversible
Non-specific (blocks

most anions)

Protocol: Iodide Quenching Assay (High Throughput)
Uses YFP-H148Q/I152L mutant cells (halide-sensitive).[1][2]

Cell Seeding: Plate YFP-expressing HEK293 cells in 96-well black plates.

Dye Loading: Not required (YFP is genetically encoded).[1][2]

Treatment:

Add 2-Cl-FA (0–200 µM) to wells.[1][2]

Incubate for 20 mins.

Activation: Inject Iodide buffer (NaI replaces NaCl) + Ionomycin (1 µM) to open CaCCs.

Readout: Measure YFP fluorescence quenching (Iodide entry quenches YFP).

Logic: Blockers prevent Iodide entry

Fluorescence remains high.[1][2]

Calculation: Plot Fluorescence vs. Log[Inhibitor] to derive IC50.

Structural Mechanism Visualization (SAR)
The following diagram illustrates how the 2-Chloro substituent dictates the biological

performance compared to alternatives.
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Caption: SAR Logic Flow. The 2-Cl substituent (CPAA) provides the "Twist" needed for COX

binding but lacks the electron-withdrawing power of FFA's CF3 group required for maximal

Chloride Channel blockade.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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